

Application Note: Purification Protocols for 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

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Compound of Interest

Compound Name: *5-Ethyl-2-hydroxy-3-methoxybenzoic acid*

CAS No.: 100245-34-9

Cat. No.: B3197045

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Executive Summary

This guide details the purification strategy for **5-Ethyl-2-hydroxy-3-methoxybenzoic acid** (CAS 100245-34-9), a functionalized salicylic acid derivative often utilized as a scaffold in the synthesis of benzamide antipsychotics and bioactive ligands.

Achieving pharmaceutical-grade purity (>98.5%) for this compound is challenging due to its tendency to "oil out" during cooling and the presence of structurally similar regioisomers. This protocol synthesizes field-proven acid-base extraction techniques with a thermodynamic recrystallization workflow to ensure high recovery and polymorph stability.

Compound Profile

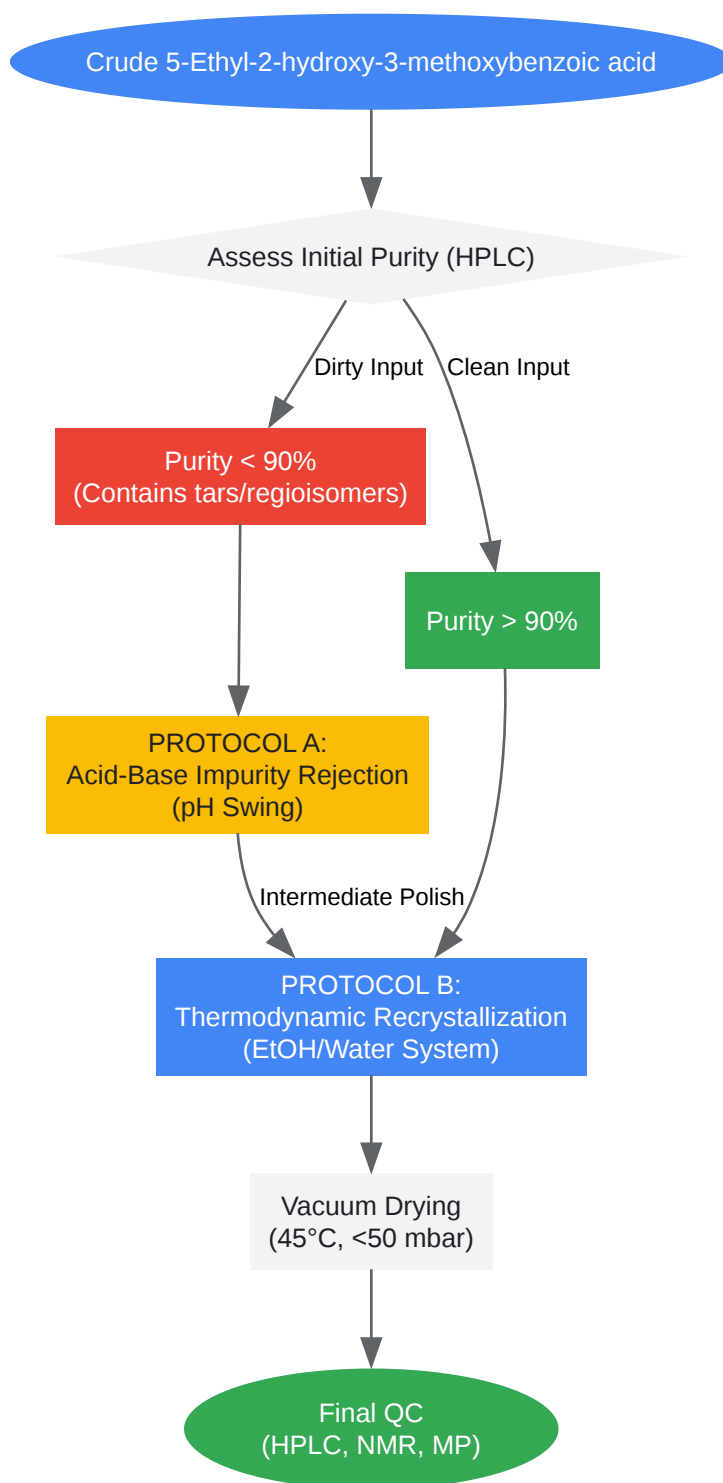
Property	Data
Chemical Name	5-Ethyl-2-hydroxy-3-methoxybenzoic acid
CAS Number	100245-34-9
Molecular Formula	C ₁₀ H ₁₂ O ₄
Molecular Weight	196.20 g/mol
Core Structure	o-Vanillic acid derivative (5-ethyl substituted)
pKa (Predicted)	~2.9 (COOH), ~10.5 (Phenolic OH)
Solubility Profile	Soluble in Ethanol, Ethyl Acetate, DMSO; Insoluble in cold water.[1][2][3]

Strategic Purification Workflow

The purification of substituted benzoic acids requires a bifurcated approach: removal of gross impurities via chemical switching (Acid-Base) followed by crystalline refinement (Recrystallization).

Decision Logic Diagram

The following flowchart illustrates the critical decision points for selecting the appropriate protocol based on crude purity.



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Figure 1: Strategic decision tree for selecting the optimal purification pathway based on input material quality.

Protocol A: Acid-Base Impurity Rejection

Objective: To remove non-acidic impurities (unreacted phenols, neutral alkylated by-products) and tars before crystallization. Mechanism: Exploits the acidity of the carboxylic acid group (pKa ~2.9) to selectively solubilize the target in mild base, filtering out insolubles, and re-precipitating.[4]

Materials

- Sodium Hydroxide (NaOH), 1M aqueous solution.
- Hydrochloric Acid (HCl), 2M aqueous solution.
- Ethyl Acetate (for optional extraction).
- pH Meter or indicator strips.

Step-by-Step Procedure

- Dissolution: Suspend the crude solid (10 g) in water (50 mL). Slowly add 1M NaOH with stirring until the pH reaches 10–11. The solid should dissolve, forming the disodium salt (carboxylate + phenolate).
 - Note: If a dark oil or solid remains undissolved, these are neutral impurities.
- Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars and mechanical impurities. Wash the pad with 10 mL dilute NaOH.
- Precipitation (The Critical Step):
 - Cool the filtrate to 10°C.
 - Slowly add 2M HCl dropwise while stirring vigorously.
 - Target pH: Adjust pH to ~2.0.
 - Observation: The product will precipitate as a white to off-white solid.

- Isolation: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 20 mL) to remove inorganic salts (NaCl).
- Drying: Air dry for 2 hours. Proceed to Protocol B for final polishing.

Protocol B: Thermodynamic Recrystallization

Objective: To remove structurally similar impurities (regioisomers) and achieve a defined crystalline polymorph. Solvent System: Ethanol / Water (Binary System).[5] Rationale: The ethyl group increases lipophilicity compared to vanillic acid. A pure aqueous system is too polar (low solubility), while pure ethanol is too solubilizing (low recovery). A mixed system offers the optimal gradient.

Experimental Parameters

Parameter	Setting	Reason
Solvent A	Ethanol (95%)	Good solubility at high temp; keeps "oiling" in check.
Solvent B	Water (Deionized)	Anti-solvent to induce nucleation.
Target Concentration	1 g / 8-10 mL	Optimized for 85% recovery.
Dissolution Temp	75°C (Reflux)	Ensures complete thermodynamic dissolution.
Nucleation Temp	45°C - 50°C	Seeding window.

Step-by-Step Procedure

- Dissolution:
 - Place 10 g of semi-pure acid (from Protocol A) into a 250 mL round-bottom flask.
 - Add 60 mL of Ethanol (95%).
 - Heat to reflux (approx. 78°C) with magnetic stirring. The solid should dissolve completely.
[5][6]

- Anti-Solvent Addition:
 - While maintaining reflux, slowly add hot water (approx. 70°C) dropwise.
 - Continue adding water until a faint, persistent turbidity (cloudiness) is observed.
 - Add 2-3 mL of Ethanol to clear the solution back to transparency.
- Controlled Cooling (Critical):
 - Remove from heat and place the flask on a cork ring.
 - Allow to cool slowly to room temperature (approx. 25°C) over 2 hours.
 - Prevention of Oiling Out: If liquid droplets form instead of crystals at ~50°C, scratch the glass vigorously with a glass rod or add a seed crystal of pure **5-Ethyl-2-hydroxy-3-methoxybenzoic acid**.
- Final Crystallization:
 - Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
- Filtration and Washing:
 - Collect crystals via vacuum filtration.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Wash Solvent: Prepare a cold (0°C) mixture of Ethanol:Water (1:1). Wash the cake twice with 10 mL of this mixture.
 - Warning: Do not use pure ethanol for washing; it will redissolve the product.
- Drying:
 - Dry in a vacuum oven at 45°C for 12 hours.
 - Target Melting Point: 148–152°C (Typical range for high-purity analogs; verify against specific batch CoA).

Analytical Validation & Troubleshooting

HPLC Method for Purity Assessment

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 280 nm (aromatic ring absorption).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Oiling Out	Solution cooled too fast; Solvent too polar.	Re-heat. Add 10% more Ethanol. Seed at 55°C.
Low Yield	Too much solvent used; Washing too aggressive.	Concentrate mother liquor by 50% and re-cool. Use colder/less wash solvent.[5][6][7]
Colored Impurities	Oxidation products (quinones).	Add activated charcoal (1 wt%) during the hot dissolution step (Step 1 of Protocol B), stir for 5 mins, and filter hot.

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